

# lenvatinib combination therapy efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

Cat. No.: S548156

Get Quote

## Efficacy Outcomes of Lenvatinib Combinations

| Cancer Type            | Combination Therapy        | Study Type & Patients                                    | Key Efficacy Findings                                                                                                | Reference |
|------------------------|----------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| HCC                    | Lenvatinib + TACE          | Retrospective, 36 pts [1]                                | <b>ORR: 58.2%</b> (7 CR, 46 PR); <b>DCR: 81.3%</b> ; 1-yr OS: 66.8%; 2-yr OS: 39.3% [1]                              |           |
| HCC                    | Lenvatinib + RFA           | Retrospective, 22 pts (9 combo, 13 mono) [2]             | <b>Combo vs Mono:</b> ORR 100% vs 76.9%; <b>mPFS</b> 12.5 mo vs 5.5 mo; <b>mOS</b> 21.3 mo vs 17.1 mo [2]            |           |
| HCC                    | Lenvatinib + Radiotherapy  | Retrospective, 32 pts (17 combo, 15 Lenvatinib+TACE) [3] | Superior <b>Infield Control (IFC)</b> with Lenvatinib+RT (1-yr IFC 74.7% vs 13.2%); No significant OS difference [3] |           |
| Advanced Kidney Cancer | Lenvatinib + Pembrolizumab | Real-World, 194 pts [4]                                  | <b>mPFS: 26 mo</b> (vs 9 mo for Nivo+Ipi); Higher response rate; More side effects [4]                               |           |

| Cancer Type                     | Combination Therapy                      | Study Type & Patients                  | Key Efficacy Findings                                                                                              | Reference |
|---------------------------------|------------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Anaplastic Thyroid Cancer (ATC) | Lenvatinib + Anti-PD-1                   | Preclinical & Clinical Reviews [5] [6] | Preclinical models: <b>Enhanced antitumor activity</b> & CD8+ T cell activation [5] [7]                            |           |
| Lung Cancer                     | Lenvatinib + TrxR1 Inhibitor (Auranofin) | Preclinical (In Vitro & In Vivo) [8]   | <b>Synergistic antitumor effect</b> (CI<1); Triggered ROS-dependent cell death; Inhibited tumor growth in mice [8] |           |

## Experimental Protocols Overview

For the key studies presented, here is a summary of the experimental methodologies used.

| Study Focus | Experimental Model / Population | Treatment Protocol | Key Assessments & Endpoints |
|-------------|---------------------------------|--------------------|-----------------------------|
|-------------|---------------------------------|--------------------|-----------------------------|

| **Lenvatinib + Anti-PD-1 in ATC (Preclinical)** | Syngeneic mouse models (e.g., BNL 1ME A.7R.1, CT26) [7] | - **Lenvatinib**: 3 or 10 mg/kg, orally, once daily [7]

- **Anti-PD-1**: 200 µg/mouse, i.p., once every 3 days [7] | - Tumor volume measurement [7]
- Flow cytometry (immune cell populations) [7]
- RNA sequencing & pathway analysis [7] | | **Lenvatinib + TACE in HCC (Clinical)** | Patients with uHCC (Single-center retrospective) [1] | - **Lenvatinib**: 8 mg (<60 kg) or 12 mg (≥60 kg) daily [1]
- **TACE**: Chemo drugs (e.g., fluorouracil, epirubicin, platinum) via hepatic artery catheterization [1] | - **mRECIST** for tumor response (ORR, DCR) [1]
- Overall Survival (OS) & Progression-Free Survival (PFS) [1]
- Adverse Events (AEs) graded by CTCAE v5.0 [1] | | **Lenvatinib + TrxR1 Inhibitor in Lung Cancer (Preclinical)** | Human lung cancer cell lines (H1299, A549) & nude mouse xenografts [8] | - **In Vitro**: Lenvatinib & Auranofin treatment for 24 hours [8]
- **In Vivo**: LEN (20 mg/kg) + AF (3 mg/kg) intragastric administration every other day [8] | - Cell viability assay (Trypan blue; Combination Index calculation) [8]

- Western blot (protein analysis) [8]
- ROS detection (DCFH-DA probe) [8]
- Tumor volume measurement in vivo [8] |

## Mechanism of Action & Signaling Pathways

The efficacy of lenvatinib combinations is driven by multi-targeted inhibition and synergistic mechanisms with partner drugs. The diagrams below summarize the key signaling pathways and experimental workflow.

## Synergistic Mechanisms of Lenvatinib Combinations



[Click to download full resolution via product page](#)

## Preclinical In Vivo Workflow for Immunotherapy Combination



[Click to download full resolution via product page](#)

## Key Insights for Research and Development

The data indicates several important considerations for drug development:

- **Synergy with Immunotherapy:** The strong preclinical rationale for combining lenvatinib with anti-PD-1/PD-L1 agents, based on immunomodulatory effects in the tumor microenvironment, is a major area of interest [5] [7].
- **Overcoming Monotherapy Limitations:** Combinations can address primary limitations of lenvatinib monotherapy, including drug resistance and suboptimal efficacy in certain aggressive cancers like ATC and advanced lung cancer [5] [8].

- **Toxicity Management:** While combinations can enhance efficacy, they often come with increased or different toxicity profiles (e.g., higher rates of adverse events with lenvatinib + pembrolizumab in kidney cancer), necessitating careful management in clinical practice [4].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Efficacy and safety of Lenvatinib-based combination ... [pmc.ncbi.nlm.nih.gov]
2. Combination Therapy With Lenvatinib and Radiofrequency ... [pmc.ncbi.nlm.nih.gov]
3. Lenvatinib in combination with radiotherapy versus ... [pubmed.ncbi.nlm.nih.gov]
4. Comparison of real-world outcomes from combination ... [actionkidneycancer.org]
5. Advances in lenvatinib monotherapy and combination in... therapies [spandidos-publications.com]
6. Advances in lenvatinib monotherapy and combination ... [pubmed.ncbi.nlm.nih.gov]
7. Lenvatinib plus anti-PD-1 antibody combination treatment ... [journals.plos.org]
8. Combination of TrxR1 inhibitor and lenvatinib triggers ROS ... [ijbs.com]

To cite this document: Smolecule. [lenvatinib combination therapy efficacy studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548156#lenvatinib-combination-therapy-efficacy-studies>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)